Cas no 1820023-30-0 ((-)-Deoxyfebrifugine Dihydrobromide)

(-)-Deoxyfebrifugine Dihydrobromide is a synthetic derivative of febrifugine, a natural alkaloid with notable antimalarial properties. This compound exhibits enhanced stability and solubility due to its dihydrobromide salt form, making it suitable for research applications in medicinal chemistry. Its mechanism of action involves inhibition of Plasmodium growth, demonstrating potential as a lead compound for antimalarial drug development. The stereospecific configuration at the chiral center ensures consistent biological activity, while the dihydrobromide formulation improves handling and storage characteristics. Researchers value this compound for its high purity and well-documented pharmacological profile, facilitating studies on structure-activity relationships and novel therapeutic strategies against parasitic infections.
(-)-Deoxyfebrifugine Dihydrobromide structure
1820023-30-0 structure
Product name:(-)-Deoxyfebrifugine Dihydrobromide
CAS No:1820023-30-0
MF:C16H20BrN3O2
Molecular Weight:366.252902984619
CID:5719118

(-)-Deoxyfebrifugine Dihydrobromide 化学的及び物理的性質

名前と識別子

    • (-)-Deoxyfebrifugine Dihydrobromide
    • インチ: 1S/C16H19N3O2.BrH/c20-13(9-12-5-3-4-8-17-12)10-19-11-18-15-7-2-1-6-14(15)16(19)21;/h1-2,6-7,11-12,17H,3-5,8-10H2;1H/t12-;/m1./s1
    • InChIKey: XSWQEICJQMBKDJ-UTONKHPSSA-N
    • SMILES: O=C1N(C=NC2=CC=CC=C12)CC(=O)C[C@@H]1NCCCC1.Br

(-)-Deoxyfebrifugine Dihydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D232215-2.5mg
(-)-Deoxyfebrifugine Dihydrobromide
1820023-30-0
2.5mg
$207.00 2023-05-18
TRC
D232215-10mg
(-)-Deoxyfebrifugine Dihydrobromide
1820023-30-0
10mg
$747.00 2023-05-18
TRC
D232215-25mg
(-)-Deoxyfebrifugine Dihydrobromide
1820023-30-0
25mg
$1642.00 2023-05-18
TRC
D232215-100mg
(-)-Deoxyfebrifugine Dihydrobromide
1820023-30-0
100mg
$ 7600.00 2023-09-08
TRC
D232215-5mg
(-)-Deoxyfebrifugine Dihydrobromide
1820023-30-0
5mg
$391.00 2023-05-18

(-)-Deoxyfebrifugine Dihydrobromide 関連文献

(-)-Deoxyfebrifugine Dihydrobromideに関する追加情報

Recent Advances in (-)-Deoxyfebrifugine Dihydrobromide (CAS: 1820023-30-0) Research

(-)-Deoxyfebrifugine dihydrobromide (CAS: 1820023-30-0) has recently emerged as a compound of significant interest in medicinal chemistry due to its structural similarity to febrifugine, a well-known antimalarial alkaloid. Recent studies have focused on exploring its potential therapeutic applications, particularly in the treatment of parasitic infections and inflammatory diseases. The compound's unique stereochemistry and brominated salt form have been shown to enhance its bioavailability and stability, making it a promising candidate for further development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (-)-deoxyfebrifugine dihydrobromide exhibits potent antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, with an IC50 value of 12.3 nM. The research team employed a combination of molecular docking studies and in vitro assays to elucidate the compound's mechanism of action, revealing its ability to inhibit heme polymerization in the malaria parasite. These findings suggest potential applications in addressing drug-resistant malaria, a growing global health concern.

Further pharmacological investigations have uncovered additional therapeutic potentials for this compound. Research published in Bioorganic & Medicinal Chemistry Letters reported significant anti-inflammatory effects in murine models, with particular efficacy in reducing TNF-α and IL-6 levels. The dihydrobromide salt form (1820023-30-0) was found to improve aqueous solubility by approximately 40% compared to the free base, addressing one of the major limitations in the clinical development of febrifugine derivatives.

The synthetic accessibility of (-)-deoxyfebrifugine dihydrobromide has also seen notable advancements. A recent Nature Communications paper detailed an improved asymmetric synthesis route that achieves 78% overall yield with >99% enantiomeric purity. This scalable method utilizes a novel chiral auxiliary and features a key bromination step that directly yields the dihydrobromide salt, significantly streamlining the production process for potential commercial applications.

Ongoing preclinical studies are investigating the compound's pharmacokinetic profile and safety parameters. Preliminary data presented at the 2023 American Chemical Society meeting indicate favorable tissue distribution patterns and a plasma half-life of approximately 6.2 hours in rodent models. These characteristics, combined with the established efficacy profile, position (-)-deoxyfebrifugine dihydrobromide as a strong candidate for advancement into clinical trials for multiple indications.

Future research directions include structure-activity relationship studies to optimize therapeutic indices and investigations into combination therapies with existing antimalarial drugs. The unique chemical properties of 1820023-30-0 continue to make it a valuable tool compound for understanding febrifugine pharmacology and developing next-generation antiparasitic agents.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd